molecular formula C3ClF5O B1293908 Pentafluoropropionyl chloride CAS No. 422-59-3

Pentafluoropropionyl chloride

Cat. No. B1293908
CAS RN: 422-59-3
M. Wt: 182.47 g/mol
InChI Key: SHMNLEQWIMKCQA-UHFFFAOYSA-N
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Description

Pentafluoropropionyl chloride is a chemical compound with the molecular formula C3ClF5O and a molecular weight of 182.48 . It is used primarily for research and development .


Molecular Structure Analysis

The molecular structure of Pentafluoropropionyl chloride consists of 3 carbon atoms, 1 chlorine atom, 5 fluorine atoms, and 1 oxygen atom . The molecular weight of this compound is 182.48 .

Safety And Hazards

Pentafluoropropionyl chloride is considered hazardous. It is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye. Personal protective equipment and chemical impermeable gloves should be worn when handling this compound. It is also recommended to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

2,2,3,3,3-pentafluoropropanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3ClF5O/c4-1(10)2(5,6)3(7,8)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHMNLEQWIMKCQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(F)(F)F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3ClF5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9059967
Record name Perfluoropropionyl chloride
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Molecular Weight

182.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentafluoropropionyl chloride

CAS RN

422-59-3
Record name 2,2,3,3,3-Pentafluoropropanoyl chloride
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Record name Pentafluoropropionyl chloride
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Record name Propanoyl chloride, 2,2,3,3,3-pentafluoro-
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Record name Perfluoropropionyl chloride
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Record name Perfluoropropionyl chloride
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Record name Pentafluoropropionyl chloride
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Synthesis routes and methods

Procedure details

In the test apparatus as described in Example I, and following the procedure of Example I, 75 g (0.315 mole) of CF3CF2CCl3, 100 g 65% oleum (0.80 mole as SO3) and 5 g bromine were heated from 25° C. to 60° C. over a 5 hour period. Fractional distillation of the cold trap product, 50 g, gave 42 g (0.23 mole) of CF3CF2COCl, bp 9° C., for a 73% conversion.
Quantity
75 g
Type
reactant
Reaction Step One
Name
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pentafluoropropionyl chloride
Reactant of Route 2
Pentafluoropropionyl chloride
Reactant of Route 3
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Pentafluoropropionyl chloride
Reactant of Route 4
Pentafluoropropionyl chloride
Reactant of Route 5
Reactant of Route 5
Pentafluoropropionyl chloride
Reactant of Route 6
Pentafluoropropionyl chloride

Citations

For This Compound
34
Citations
M Hauptschein, CS Stokes… - Journal of the American …, 1952 - ACS Publications
… Trifluoroacetyl chloride,16 pentafluoropropionyl chloride and n-… pentafluoropropionyl chloride and M-heptafluorobutyryl chloride, respectively. Since pentafluoropropionyl chloride …
Number of citations: 90 pubs.acs.org
GA Russell, R Konoka - The Journal of Organic Chemistry, 1967 - ACS Publications
(5) D. Geske and GR Padmanabhan {ibid., 87, 1651 (1965) 1 report oN=® 2.97, a11= 1.40 and 0.83 gauss inacetronitrile solution. We found in DMSO (80%)-t-BuOH (20%) aN (4 equiv)…
Number of citations: 20 pubs.acs.org
EO John, RL Kirchmeier, MS Jean'ne - Journal of fluorine chemistry, 1990 - Elsevier
Oxalyl chloride was reacted with sodium-5-(difluoroamino)- difluoromethyltetrazolate or sodium-5-pentafluoroethyltetrazolate to form [R f CNNC(O) ] 2 [R f &z.dbnd; NF 2 CF 2 (7)], …
Number of citations: 17 www.sciencedirect.com
PP Nair, S deLeon - Archives of biochemistry and biophysics, 1968 - Elsevier
Vitamin D upon gas-liquid chromatography undergoes thermal cyclization to the isomeric “pyro” and “isopyro” vitamin D, and appears on the chromatogram as two distinct peaks. It has …
Number of citations: 32 www.sciencedirect.com
RB King, SL Stafford, PM Treichel… - Journal of the American …, 1961 - ACS Publications
… stirred with pentafluoropropionyl chloride't(36.9 g., 0.2 mole) for 90 minutes and then heated at 50 for 3 hr., carbon monoxide evolution occurring. Volatile material was …
Number of citations: 101 pubs.acs.org
A Wzorek, A Kamizela, A Sato… - Journal of Fluorine …, 2017 - Elsevier
… Fluoroacetic chloride, difluoroacetic chloride and pentafluoropropionyl chloride were synthesised in reaction of appropriate acids with thionyl chloride. …
Number of citations: 17 www.sciencedirect.com
ME Redwood, CJ Willis - Canadian Journal of Chemistry, 1967 - cdnsciencepub.com
… In a typical preparation, pentafluoropropionyl chloride (7.2 g, 40 mmoles) was condensed onto sodium fluoride (7.1 g, 170 mmoles) in acetonitrile (20 ml) in a heavy-walled Pyrex …
Number of citations: 65 cdnsciencepub.com
S Portnoy, H Gisser - The Journal of Organic Chemistry, 1967 - ACS Publications
In general, 2, 2'-bithiophenes (dithienyls) are prepared by the coupling of halothiophenes with metals1-3 or less often by the coupling of Grignard reagents in the presence of a cohalide …
Number of citations: 6 pubs.acs.org
CG Krespan - The Journal of Organic Chemistry, 1979 - ACS Publications
… The lowered reactivity encountered in using a very negatively substituted acid chloride such as pentafluoropropionyl chloride is therefore not surprising. Reaction with toluene pro…
Number of citations: 19 pubs.acs.org
RN Haszeldine, RB Rigby, AE Tipping - Journal of the Chemical …, 1973 - pubs.rsc.org
… reactants were heated at 140" (7 days) breakdown of the sulphone occurred to give sulphur dioxide, l-chloroheptafluoropropane, pentafluoropropionyl chloride, silicon tetrafluoride, and …
Number of citations: 17 pubs.rsc.org

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